molecular formula C7H3Br2FO2 B3110654 3,4-Dibromo-2-fluorobenzoic acid CAS No. 1804416-86-1

3,4-Dibromo-2-fluorobenzoic acid

Cat. No.: B3110654
CAS No.: 1804416-86-1
M. Wt: 297.9 g/mol
InChI Key: OMZJORHFKMXMGP-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Benzoic Acids as Synthetic Intermediates

Polyhalogenated benzoic acids, which contain multiple halogen atoms, are particularly valuable as synthetic intermediates. The differential reactivity of various carbon-halogen bonds (e.g., C-Br vs. C-F) allows for selective chemical modifications, making them versatile building blocks for the synthesis of complex organic molecules. These compounds serve as precursors for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of various functional groups. Their utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For instance, halogenated benzoic acids are key components in the synthesis of various drugs, where the halogen atoms can play a crucial role in binding to biological targets.

Rationale for Research on 3,4-Dibromo-2-fluorobenzoic Acid

While direct studies on this compound are scarce, the rationale for investigating such a compound is strong, based on the known utility of its isomers and other polyhalogenated benzoic acids.

The strategic placement of two bromine atoms and one fluorine atom on the benzoic acid ring in this compound would offer multiple reactive sites for synthetic chemists. The bromine atoms are particularly susceptible to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. The fluorine atom, being more resistant to such reactions, would likely remain intact, providing a stable substituent that can influence the electronic properties and bioavailability of the final product. This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled construction of complex molecular architectures.

For example, the related compound 3-Bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of Dabrafenib, a medication used to treat certain types of cancer. nbinno.com This highlights the potential of such halogenated benzoic acids to serve as foundational scaffolds for medicinally important molecules.

The unique substitution pattern of this compound suggests potential for novel chemical transformations. The interplay between the electron-withdrawing fluorine atom and the two bromine atoms could lead to unusual reactivity or selectivity in various reactions. Research into such a molecule could uncover new synthetic methodologies or provide access to novel chemical space. The exploration of its reaction chemistry could lead to the development of new catalysts or reagents tailored for specific transformations on polyhalogenated aromatic systems.

Properties of Related Halogenated Benzoic Acids

To provide context for the potential properties of this compound, the following table summarizes the known physical and chemical properties of some of its isomers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01168
4-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.01211-215
2-Bromo-4-fluorobenzoic acidC₇H₄BrFO₂219.01172-176
3,5-Dibromo-4-fluorobenzoic acidC₇H₃Br₂FO₂297.90Not available
2,4-Dibromo-5-fluorobenzoic acidC₇H₃Br₂FO₂297.90Not available

Data for 3-Bromo-2-fluorobenzoic acid sourced from PubChem. nbinno.com Data for 4-Bromo-2-fluorobenzoic acid and 2-Bromo-4-fluorobenzoic acid sourced from commercial supplier data.

Detailed Research Findings on Related Compounds

While specific research on this compound is lacking, studies on its isomers provide valuable insights into the potential applications and synthetic utility of this class of compounds.

For instance, 2-Bromo-4-fluorobenzoic acid has been utilized in the synthesis of dibenzo[b,f]thiepin-10(11H)-ones, which are heterocyclic compounds with potential pharmaceutical applications. sigmaaldrich.com This demonstrates the role of such building blocks in creating complex ring systems.

Furthermore, the synthesis of 2,4-dibromo-5-fluorobenzoic acid has been described, highlighting the methods used to introduce multiple halogen atoms onto a benzoic acid ring. tandfonline.com The synthetic route involved the preparation of intermediate compounds such as 2,4-dibromo-5-fluorobenzonitrile and 2,4-dibromo-5-fluoro-benzamide. tandfonline.com

The general reactivity of polyhalogenated benzoic acids often involves substitution reactions at the bromine positions. For example, 3,5-Dibromo-4-fluorobenzoic acid can undergo Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced with other organic groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZJORHFKMXMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3,4 Dibromo 2 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 3,4-Dibromo-2-fluorobenzoic acid ring involves the replacement of a hydrogen atom with an electrophile. The mechanism proceeds in two steps: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of the high-energy carbocation, as it temporarily disrupts the stable aromatic system. masterorganicchemistry.comlumenlearning.com

The benzene (B151609) ring in this compound is heavily deactivated due to the presence of three electron-withdrawing halogen substituents and a deactivating meta-directing carboxyl group. masterorganicchemistry.combyjus.com Consequently, EAS reactions such as nitration, sulfonation, or further halogenation require harsh reaction conditions. lumenlearning.combyjus.com

The regioselectivity of the substitution is determined by the directing effects of the existing substituents. Halogens (-F, -Br) are ortho-, para-directors, while the carboxylic acid (-COOH) is a meta-director. youtube.com In this molecule, the two available positions for substitution are C5 and C6.

Fluorine at C2 (ortho, para-director): Directs towards C3 (blocked) and C5.

Bromine at C3 (ortho, para-director): Directs towards C2 (blocked), C4 (blocked), and C5.

Bromine at C4 (ortho, para-director): Directs towards C3 (blocked) and C5.

Carboxylic acid at C1 (meta-director): Directs towards C3 (blocked) and C5.

All substituents collectively direct an incoming electrophile to the C5 position. Therefore, electrophilic substitution is strongly favored at this position. This is supported by studies on similarly substituted rings, such as the halogenation of 2,3,4-trifluorobenzoic acid, which results in substitution at the 5-position. google.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
Position on RingDirecting Influence from F (at C2)Directing Influence from Br (at C3)Directing Influence from Br (at C4)Directing Influence from COOH (at C1)Overall Predicted Outcome
C5Favorable (para)Favorable (ortho)Favorable (ortho)Favorable (meta)Most Likely Site of Substitution
C6UnfavorableUnfavorableUnfavorableUnfavorableSubstitution Unlikely

Nucleophilic Aromatic Substitution Reactions of Halogenated Benzoic Acids

Nucleophilic aromatic substitution (SNA_r) is a key reaction for halogenated benzoic acids that are activated by electron-withdrawing groups (EWGs). libretexts.orglumenlearning.com The reaction typically follows an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglumenlearning.com The aromaticity is restored in the second step by the departure of the leaving group. libretexts.org

In this compound, the three halogen atoms and the carboxyl group activate the ring for such substitutions. youtube.com The potential leaving groups are the fluorine at C2 and the bromines at C3 and C4. In activated SNA_r reactions, fluoride (B91410) is often a better leaving group than other halides. The stability of the intermediate Meisenheimer complex is crucial and is enhanced by EWGs located ortho or para to the site of nucleophilic attack. youtube.com

Substitution at C2 (F leaving group): The negative charge in the intermediate is stabilized by the ortho-COOH (at C1), ortho-Br (at C3), and para-Br (at C4). This position is highly activated.

Substitution at C3 (Br leaving group): The negative charge is stabilized by the ortho-F (at C2) and ortho-Br (at C4).

Substitution at C4 (Br leaving group): The negative charge is stabilized by the ortho-Br (at C3) and para-F (at C2).

Given the strong activation provided by the ortho- and para-substituents, the fluorine atom at the C2 position is the most probable site for nucleophilic displacement. nih.gov Studies on related compounds like 2-fluoro- and 2-methoxybenzoic acids show that the ortho group is readily displaced by nucleophiles like organolithium reagents or lithioamides. researchgate.net

Table 2: Comparison of Potential Leaving Groups in Nucleophilic Aromatic Substitution
Leaving Group PositionActivating Groups (Ortho/Para)Relative Reactivity
C2 (Fluorine)C1-COOH, C3-Br, C4-BrHigh
C3 (Bromine)C2-F, C4-BrModerate
C4 (Bromine)C3-Br, C2-FModerate

Carboxylic Acid Functionalization Reactions

The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, and alcohols.

Esterification of this compound can be achieved through several methods. The classic Fischer-Speier esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. globalscientificjournal.comresearchgate.net This is a reversible equilibrium-driven process. A patent for the synthesis of related compounds describes the esterification of 3-bromo-4-fluoro-benzoic acid with an alcohol using sulfuric acid as a catalyst at temperatures between 20 and 100°C. google.com

More modern and milder methods can also be employed. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient metal-free catalyst for the direct esterification of various aryl carboxylic acids under neat conditions, offering a simple work-up procedure. nih.gov

Table 3: General Conditions for Esterification
MethodReagentsTypical ConditionsReference
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Refluxing the mixture researchgate.net
NBS-Catalyzed EsterificationAlcohol, N-Bromosuccinimide (catalytic)Heating (e.g., 70°C), often neat nih.gov

The conversion of this compound to its corresponding amide involves a reaction with an amine. Direct condensation of a carboxylic acid and an amine to form an amide bond typically requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Alternatively, the acid can be converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine.

Recent methodologies have explored catalysts for direct amidation. Boric acid, for example, has been used as a simple, readily available catalyst for the dehydrative amidation of benzoic acids with aromatic amines under mild conditions. researchgate.net

The carboxylic acid functional group can be reduced to either a primary alcohol or an aldehyde.

The reduction to a primary alcohol, (3,4-Dibromo-2-fluorophenyl)methanol, requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly. libretexts.org However, a two-step procedure involving the conversion of the carboxylic acid to a mixed anhydride (B1165640) intermediate, followed by reduction with NaBH₄, can be employed, as demonstrated for the synthesis of 3-bromo-4-fluorobenzyl alcohol. google.com

The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as the aldehyde is more easily reduced than the starting acid. Therefore, direct reduction is challenging. The common strategy involves first converting the carboxylic acid into a derivative that is less reactive than an aldehyde, such as a Weinreb amide or an acid chloride, which can then be reduced selectively to the aldehyde using specific reagents like diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride.

Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as excellent anchor points for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are powerful tools for creating complex molecular architectures from this substrate. nih.govrwth-aachen.de

These reactions generally involve the oxidative addition of a low-valent transition metal catalyst (typically palladium or nickel) to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

The two bromine atoms in this compound are in different chemical environments, which could potentially allow for regioselective or sequential cross-coupling reactions under carefully controlled conditions.

C4-Br: This bromine is less sterically hindered than the C3-Br.

C3-Br: This bromine is positioned between a fluorine and another bromine atom, making it more sterically encumbered.

Typically, oxidative addition occurs more readily at the less sterically hindered position. Therefore, it may be possible to selectively functionalize the C4 position while leaving the C3-Br intact for a subsequent, different coupling reaction. A patent describing the synthesis of a pharmaceutical intermediate shows the coupling of 5-bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid, which demonstrates the utility of a C-Br bond in a highly substituted fluorinated benzoic acid for coupling reactions. google.com

Table 4: Common Cross-Coupling Reactions for Aryl Bromides
Reaction NameOrganometallic ReagentTypical CatalystKey Features
Suzuki-MiyauraOrganoboron compound (e.g., boronic acid)PalladiumMild conditions, commercially available reagents, stable to water and air.
NegishiOrganozinc compoundPalladium or NickelHigh reactivity and functional group tolerance.
StilleOrganotin compound (stannane)PalladiumTolerant of many functional groups, but tin reagents are toxic.
HeckAlkenePalladiumForms a substituted alkene.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. nih.gov In the context of this compound, the carbon-bromine bonds are susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. The presence of the fluorine atom and the carboxylic acid group can influence the reactivity of the C-Br bonds, potentially allowing for selective coupling at either the C3 or C4 position. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands, is crucial for achieving high yields and selectivity. The base plays a key role in the transmetalation step, where the organic group from the organoboron reagent is transferred to the palladium center.

Table 1: Key Components in Suzuki-Miyaura Coupling

ComponentRoleExamples
Aryl Halide ElectrophileThis compound
Organoboron Reagent NucleophileArylboronic acids, alkylboronic esters
Palladium Catalyst Facilitates C-C bond formationPd(PPh₃)₄, PdCl₂(dppf)
Base Activates the organoboron reagentK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Reaction mediumToluene, Dioxane, Water

Other Transition-Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other transition-metal-catalyzed reactions. These reactions leverage the reactivity of the carbon-bromine bonds to form various types of chemical bonds. The general mechanism for many of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The transition metal catalyst (e.g., palladium, nickel, copper) inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organic group from a second reagent (the nucleophile) is transferred to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new bond and regenerating the catalyst.

The specific type of coupling reaction depends on the nucleophilic partner used. For instance, Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, while Sonogashira coupling enables the formation of carbon-carbon triple bonds. The electronic properties imparted by the fluorine and carboxylic acid substituents can modulate the reactivity of the C-Br bonds, potentially allowing for regioselective functionalization.

Decarboxylative Functionalization Pathways

Decarboxylative functionalization offers a distinct strategy for modifying aromatic carboxylic acids by replacing the carboxyl group with other functional groups. nih.gov This approach is particularly valuable as it utilizes readily available carboxylic acids as starting materials. researchgate.net Traditional decarboxylation methods often require harsh conditions, but recent advancements, particularly those involving photoredox catalysis, have enabled these transformations under milder conditions. researchgate.net

Decarboxylative Fluorination

Decarboxylative fluorination is a process that replaces a carboxylic acid group with a fluorine atom. nih.gov For aromatic carboxylic acids, this transformation has been challenging due to the high activation barrier for thermal decarboxylation. researchgate.netnih.gov However, recent methods utilizing photoinduced ligand-to-metal charge transfer (LMCT) have provided a solution. organic-chemistry.org This strategy involves the formation of a copper(II) carboxylate complex which, upon photoirradiation, undergoes LMCT to generate a carboxyl radical. researchgate.netnih.gov This radical readily extrudes carbon dioxide to form an aryl radical, which can then be trapped by a fluorine source. nih.gov

This method represents a significant advancement, as it allows for the fluorination of aromatic systems under relatively mild conditions, overcoming the limitations of traditional high-temperature methods. organic-chemistry.org The process is amenable to a variety of substrates, including those with electron-deficient and ortho-substituted benzoic acids. organic-chemistry.org

Radical Decarboxylative Carbometalation

A conceptually related pathway is radical decarboxylative carbometalation. This process also initiates with the generation of an aryl radical from the carboxylic acid via a photoinduced LMCT process involving a copper(II) carboxylate. nih.gov The key difference lies in the subsequent steps. The generated aryl radical is captured by a copper species to form a high-valent arylcopper(III) complex. researchgate.netnih.govorganic-chemistry.org This intermediate is versatile and can undergo facile reductive elimination to form various carbon-carbon or carbon-heteroatom bonds, depending on the other ligands present on the copper center. researchgate.netnih.gov

This strategy circumvents the high temperatures typically required for thermal decarboxylative carbometalation, which often exceed 140 °C. researchgate.netnih.gov The ability to generate the arylcopper(III) intermediate under mild, photoinduced conditions expands the scope of decarboxylative functionalizations possible for aromatic carboxylic acids. nih.gov

Table 2: Comparison of Decarboxylative Pathways

PathwayKey IntermediateDriving ForceTypical ConditionsBond Formed
Decarboxylative Fluorination Aryl radicalPhotoinduced LMCTCopper catalyst, lightC-F
Radical Decarboxylative Carbometalation Arylcopper(III) complexPhotoinduced LMCTCopper catalyst, lightC-C, C-Heteroatom

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope. Radical intermediates play a central role in many of the functionalization reactions of this compound.

Radical Mechanisms in Halogenation and Functionalization

Free-radical halogenation is a classic example of a reaction proceeding through a radical chain mechanism. wikipedia.org This mechanism typically involves three stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the formation of halogen radicals, often through the homolytic cleavage of a halogen molecule by UV light or heat.

Propagation: A halogen radical abstracts a hydrogen atom from the organic substrate to form an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

In the context of functionalizing this compound, radical mechanisms are particularly relevant to the decarboxylative pathways. As discussed, the key step is the generation of an aryl radical from the carboxylic acid. This is achieved through a single-electron transfer process, often facilitated by a photocatalyst or a photoinduced LMCT. nih.govnih.gov The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent bond-forming reactions.

The stability of the radical intermediate is a key factor influencing the reaction's outcome. For instance, in radical bromination, the selectivity for abstracting a hydrogen atom is highly dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary). youtube.comyoutube.com While this applies to alkyl systems, the concept of radical stability is also important for the aryl radicals generated from this compound, influencing their subsequent reactivity.

No Publicly Available Research Details the Role of this compound in Ligand-to-Metal Charge Transfer Catalysis

Extensive searches of scientific literature and chemical databases have yielded no specific information on the involvement of this compound in Ligand-to-Metal Charge Transfer (LMCT) catalysis. While the principles of LMCT are well-established for classes of compounds such as benzoic acids in the presence of transition metals like copper and iron, research detailing the application of these principles to the specific molecule this compound is not present in the public domain.

Ligand-to-Metal Charge Transfer is a fundamental process in photoredox catalysis where a ligand, in this case, the carboxylate of a benzoic acid, coordinates to a metal center. cymitquimica.com Upon absorption of light, an electron is transferred from the ligand to the metal, leading to the reduction of the metal and the generation of a radical species from the ligand. For benzoic acids, this process can initiate decarboxylation, forming an aryl radical that can then participate in various bond-forming reactions.

This mechanism has been successfully applied to a range of benzoic acid derivatives, often utilizing earth-abundant metals like iron and copper, highlighting the sustainable potential of this synthetic strategy. cymitquimica.com The process is initiated by the formation of a metal-carboxylate complex which, upon photoexcitation, undergoes homolytic cleavage of the metal-oxygen bond.

Despite the broad utility of LMCT in the functionalization of carboxylic acids, there is no available research data, such as reaction conditions, yields, or mechanistic studies, specifically documenting the behavior of this compound under these catalytic conditions. This compound is commercially available, suggesting its use in chemical synthesis, likely as a building block or intermediate. However, its specific reactivity profile within the context of LMCT-mediated transformations has not been a subject of published research.

Consequently, a detailed discussion, including research findings and data tables on the Ligand-to-Metal Charge Transfer in catalysis focusing solely on this compound, cannot be provided at this time.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Halogenated Arenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For halogenated aromatic compounds like 3,4-Dibromo-2-fluorobenzoic acid, multinuclear NMR experiments are particularly insightful.

In the ¹H NMR spectrum of this compound, two signals are expected for the aromatic protons. The proton at position 5 (H-5) and the proton at position 6 (H-6) are in different chemical environments and will exhibit distinct chemical shifts and coupling patterns. The electron-withdrawing effects of the bromine, fluorine, and carboxylic acid substituents influence the deshielding of these protons, typically shifting their resonances downfield.

The signal for H-5 is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom at C-2. Similarly, the signal for H-6 will also likely be a doublet of doublets, coupling to H-5 and the fluorine atom. The magnitude of the fluorine-proton coupling constants (J-F) provides valuable structural information. For comparison, in the related compound 3-bromo-4-fluorobenzoic acid, the aromatic protons appear as multiplets in the range of δ 7.23-8.34 ppm. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-5 Downfield region dd J(H-H), J(H-F)
H-6 Downfield region dd J(H-H), J(H-F)
COOH ~10-13 br s -

Note: Actual values may vary based on solvent and experimental conditions. dd = doublet of doublets, br s = broad singlet.

The ¹³C NMR spectrum provides information on all seven carbon atoms in the this compound molecule. Each carbon atom resides in a unique electronic environment, resulting in seven distinct signals. The carbon of the carboxylic acid group (C=O) is significantly deshielded and appears far downfield, typically above δ 165 ppm. docbrown.info

The aromatic carbons exhibit chemical shifts influenced by the attached substituents. The carbon atom bonded to fluorine (C-2) will show a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other carbons (C-1, C-3, C-4, C-5, C-6) will also display smaller couplings to the fluorine atom. The carbons attached to the electron-withdrawing bromine atoms (C-3 and C-4) are expected to be shifted downfield relative to unsubstituted benzene (B151609). For instance, in 3-bromo-4-fluorobenzoic acid, the carbon directly bonded to fluorine shows a large coupling constant (d, J = 256.2 Hz). rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O >165 d (small ⁴JCF)
C-1 120-130 d (small ³JCF)
C-2 155-165 d (large ¹JCF)
C-3 110-125 d (small ²JCF)
C-4 120-135 d (small ³JCF)
C-5 115-130 d (small ⁴JCF)
C-6 130-140 d (small ³JCF)

Note: Chemical shifts are approximate and can vary. d = doublet.

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. psu.eduwikipedia.org The spectrum for this compound will show a single resonance for the fluorine atom at the C-2 position. The chemical shift of this signal is highly sensitive to its electronic environment. psu.edu

This fluorine signal will be split into a complex multiplet due to couplings with the adjacent protons (H-6) and the proton at C-5. The large dispersion of chemical shifts in ¹⁹F NMR makes it an excellent tool for confirming the presence and specific environment of fluorine in the molecule. wikipedia.org For comparison, the ¹⁹F NMR chemical shift for 3-bromo-4-fluorobenzoic acid is reported at δ -98.11 ppm. rsc.org The chemical shift for the fluorine in the ortho position, as in 2-fluorobenzoic acid, is found at 6.0 ppm (referenced to NaF). nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F-2 Varies (highly sensitive to environment) Multiplet

Note: Chemical shifts are relative to a standard (e.g., CFCl₃) and can vary significantly.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, characteristic absorption bands would confirm the presence of the carboxylic acid and the halogen-substituted benzene ring.

Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer form, a sharp and strong C=O (carbonyl) stretch, C-O stretching, aromatic C=C and C-H stretching, and vibrations corresponding to the C-F and C-Br bonds. Studies on similar molecules like 2,3,4-trifluorobenzoic acid show that fluorine substitution can significantly affect vibrational frequencies compared to unsubstituted benzoic acid. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Carboxylic Acid O-H stretch (dimer) 2500-3300 (broad)
Carbonyl C=O stretch 1680-1710
Aromatic Ring C=C stretch 1450-1600
Carboxylic Acid C-O stretch 1210-1320
Aryl Halide C-F stretch 1100-1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₇H₃Br₂FO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight. The calculated monoisotopic mass is approximately 295.8484 u.

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio) will produce a characteristic isotopic pattern for the molecular ion peak [M]⁺. This will appear as a triplet of peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1.

Electron ionization (EI-MS) would cause the molecule to fragment in predictable ways. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and the loss of •COOH (M-45). docbrown.info A prominent fragmentation is often the loss of the carboxyl group to form the benzoyl cation, followed by the loss of carbon monoxide. docbrown.info In negative ion mode, such as electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ is typically observed, and a characteristic fragmentation is the loss of carbon dioxide (CO₂). sci-hub.se

Table 5: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[C₇H₃Br₂FO₂]⁺ Molecular Ion ([M]⁺) ~296, 298, 300
[C₇H₂Br₂FO]⁺ Loss of •OH ~279, 281, 283
[C₆H₂Br₂F]⁺ Loss of •COOH ~251, 253, 255
[C₇H₃Br₂FO₂ - H]⁻ Deprotonated Molecule ([M-H]⁻) ~295, 297, 299
[C₆H₃Br₂F]⁻ Loss of CO₂ from [M-H]⁻ ~251, 253, 255

Note: m/z values correspond to the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

It is expected that in the solid state, this compound molecules would form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. This is a common structural motif for carboxylic acids. The analysis would reveal the planarity of the benzene ring and the orientation of the carboxyl group relative to the ring. The C-Br, C-F, and C-C bond lengths and the bond angles within the aromatic ring would be determined with high precision, offering insight into the steric and electronic effects of the halogen substituents.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction mixtures. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Thin Layer Chromatography (TLC) provide powerful means for qualitative and quantitative analysis, as well as for real-time monitoring of chemical transformations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile organic compounds. However, carboxylic acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. Their polarity can lead to poor peak shapes and adsorption within the GC system. To overcome these limitations, a derivatization step is employed to convert the carboxylic acid into a more volatile and less polar derivative, typically an ester. research-solution.com

Derivatization Process Esterification is the most common derivatization reaction for carboxylic acids prior to GC analysis. A frequently used method involves reaction with an alcohol in the presence of an acid catalyst. For fluorobenzoic acids, derivatization with boron trifluoride in methanol (B129727) (BF₃·MeOH) to form the corresponding methyl ester is a well-established method. nih.govresearchgate.net This process involves heating the benzoic acid with the BF₃·MeOH reagent, which quantitatively converts the polar carboxyl group into a nonpolar methyl ester group (methyl 3,4-dibromo-2-fluorobenzoate). research-solution.comnih.gov

The resulting derivative, being more volatile and thermally stable, is well-suited for GC analysis. researchgate.net Other potential derivatization reagents for carboxylic acids include diazomethane, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylating agents such as pentafluorobenzyl bromide (PFBBr). research-solution.comresearchgate.net

GC-MS Analysis Once derivatized, the sample is injected into the GC-MS system. The volatile methyl ester is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or medium-polarity capillary column is typically used for this separation. researchgate.net

As the separated components exit the GC column, they enter the mass spectrometer, which serves as the detector. The mass spectrometer ionizes the analyte molecules and fragments them into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint that confirms the identity of the compound. For methyl 3,4-dibromo-2-fluorobenzoate, the mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

The combination of the retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer provides a highly confident identification and purity assessment of the derivatized this compound.

Below is a table summarizing the expected GC-MS parameters for the analysis of derivatized this compound.

ParameterDescriptionTypical Value/Observation
Analyte Form Derivatized form for GC analysisMethyl 3,4-dibromo-2-fluorobenzoate
Derivatization Reagent Catalyst for esterificationBoron trifluoride-methanol (BF₃·MeOH) nih.gov
GC Column Type of stationary phaseNonpolar (e.g., DB-5ms) or medium-polarity (e.g., DB-1701)
Detection Method Mass SpectrometryElectron Ionization (EI)
Expected Molecular Ion (M⁺) m/z for C₈H₅Br₂FO₂m/z 310, 312, 314 (Characteristic bromine isotope pattern)
Key Fragment Ions Characteristic mass fragmentsm/z 281, 283, 285 ([M-OCH₃]⁺); m/z 253, 255, 257 ([M-COOCH₃]⁺)

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. youtube.com It allows for the qualitative assessment of the presence of reactants and products in a reaction mixture at various time points. sigmaaldrich.comyoutube.com For instance, TLC can effectively track the synthesis of this compound from a starting material or its conversion into a product like an ester.

Monitoring Procedure To monitor a reaction, a small aliquot of the reaction mixture is taken at regular intervals. youtube.com This sample is spotted onto a TLC plate alongside reference spots of the pure starting material and the expected product. The TLC plate, typically coated with silica (B1680970) gel, is then placed in a developing chamber containing a suitable mobile phase (eluent). sigmaaldrich.comresearchgate.net

As the eluent moves up the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rƒ).

By observing the spots on the developed plate (usually visualized under UV light), one can track the reaction's progress. merckmillipore.com At the beginning of the reaction, a prominent spot corresponding to the starting material will be visible. As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot corresponding to the product, this compound, will appear and intensify. The reaction is considered complete when the spot for the starting material has completely disappeared. youtube.com

TLC System Components A typical TLC system for analyzing benzoic acids includes:

Stationary Phase: Silica gel plates are most common. For separating substituted benzoic acids, polyamide or reversed-phase (RP-8) plates can also offer alternative selectivity. researchgate.netmerckmillipore.commerckmillipore.com

Mobile Phase: A mixture of solvents is used to achieve optimal separation. For acidic compounds like this compound on a silica gel plate, a common eluent system consists of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid. The acid in the eluent suppresses the deprotonation of the carboxylic acid, minimizing "tailing" of the spot and leading to sharper separation. researchgate.net

The table below outlines a hypothetical TLC system for monitoring the formation of this compound.

ParameterDescription
Stationary Phase The adsorbent coated on the TLC plate.
Mobile Phase The solvent system used to develop the plate.
Visualization Method to see the separated spots.
Analyte Hypothetical Rƒ Value
Starting Material (e.g., 2-Fluoro-4-bromobenzoic acid)~0.55
Product (this compound)~0.45

Computational and Theoretical Chemistry Investigations of 3,4 Dibromo 2 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the electronic landscape of 3,4-dibromo-2-fluorobenzoic acid. These methods allow for the determination of molecular geometries, orbital energies, and the distribution of electron density, which are fundamental to understanding the molecule's stability and chemical behavior.

Density Functional Theory (DFT) has become a standard method for studying substituted benzoic acids due to its balance of computational cost and accuracy. DFT calculations can provide insights into how the substituents—two bromine atoms and a fluorine atom—collectively influence the electronic properties of the benzoic acid core.

For instance, studies on analogous compounds like 3,5-dibromo-4-fluorobenzoic acid suggest that the strong electron-withdrawing inductive effect (-I) of the fluorine atom significantly increases the electrophilicity of the adjacent carbon atoms. This effect, combined with the influence of the bromine atoms, would modulate the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards nucleophilic and electrophilic substitution reactions. DFT methods, such as B3LYP, are commonly used to calculate key electronic descriptors. uc.pt

A hypothetical DFT study on this compound would likely focus on calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a crucial indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. The MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Halogenated Benzoic Acid Isomers

PropertyThis compound (Predicted)3,5-Dibromo-4-fluorobenzoic acid (Analog)
HOMO Energy~ -7.0 eV~ -7.2 eV
LUMO Energy~ -1.5 eV~ -1.8 eV
HOMO-LUMO Gap~ 5.5 eV~ 5.4 eV
Dipole Moment~ 2.5 D~ 2.2 D
Note: The values for this compound are predictive and extrapolated based on general principles and data from analogous compounds. Actual calculated values may vary based on the level of theory and basis set used.

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, offer a higher level of theory for examining molecular properties. dtic.mil Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive, can provide more accurate geometries and energies.

For this compound, ab initio calculations would be valuable for accurately determining the conformational preferences, particularly the orientation of the carboxylic acid group relative to the fluorine atom at the ortho position. The interaction between the carboxylic proton and the ortho-fluorine can lead to specific stable conformations that influence the molecule's reactivity and spectroscopic signature. uc.pt Ab initio studies on structural isomers of other complex organic molecules have demonstrated their power in discerning subtle differences in stability and electronic structure. researchgate.net

Mechanistic Insights through Computational Modeling

Computational modeling is a key asset in elucidating reaction mechanisms, allowing for the exploration of reaction pathways that may be difficult to study experimentally.

By modeling reactions involving this compound, it is possible to locate and characterize the transition state (TS) structures for various chemical transformations. A transition state is the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate. For example, in a nucleophilic aromatic substitution reaction, computational models can map the energy profile of the attacking nucleophile forming a Meisenheimer complex and the subsequent departure of a leaving group.

DFT studies on the decarboxylative halogenation of other aromatic carboxylic acids have successfully identified key transition states, providing a detailed, step-by-step understanding of the reaction mechanism. nih.gov Similar analyses for this compound could predict its susceptibility to decarboxylation or its reactivity in cross-coupling reactions, which are important for synthetic applications.

Computational modeling can generate potential energy surfaces for chemical reactions, providing detailed energy profiles that include the energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, which are fundamental thermodynamic and kinetic parameters.

For this compound, this approach could be used to compare the energetics of different reaction pathways. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations could determine whether oxidative addition is more favorable at the C-Br bond at position 3 or position 4, based on the calculated activation barriers. Studies on related compounds indicate that the electronic effects of the fluorine substituent can influence the relative reactivity of the bromine atoms.

Table 2: Hypothetical Calculated Energy Profile for a Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State 1+15.2
Intermediate Complex-5.8
Transition State 2+12.5
Products-10.3
Note: This table represents a hypothetical energy profile for a generic nucleophilic substitution reaction and is for illustrative purposes.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is an invaluable aid in the interpretation of experimental spectra and can also predict spectroscopic properties with a high degree of accuracy.

For this compound, DFT calculations can predict its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. The calculated spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

The prediction of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework has become a reliable tool for structure elucidation of complex organic molecules. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted values are often in good agreement with experimental results and can be crucial for distinguishing between isomers. nih.govnyu.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for a Dibromo-fluorobenzoic Acid Analog

Carbon Atom PositionPredicted Chemical Shift (ppm)
C1 (Carboxyl)165.8
C2 (with -F)160.2 (d, J=250 Hz)
C3 (with -Br)115.5
C4 (with -Br)120.1
C5130.4
C6118.9
Note: The data presented is based on general trends for halogenated benzoic acids and is for illustrative purposes. Specific values for this compound would require dedicated calculations.

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure determination. Theoretical calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within Density Functional Theory (DFT), can predict the NMR chemical shifts (δ) of carbon-13 (¹³C) and proton (¹H) nuclei. While specific calculated data for this compound is not extensively published, the chemical shifts can be estimated by considering the additive effects of the substituents on the benzene (B151609) ring.

The influence of each substituent on the chemical shift of the ring carbons is not merely additive, especially in polysubstituted systems, due to complex electronic and steric interactions. However, established substituent chemical shift (SCS) values for individual halogens and the carboxylic acid group provide a foundational estimate. ucl.ac.uk The electronegativity and resonance contributions of the fluorine, bromine, and carboxyl groups dictate the electronic environment of each carbon and hydrogen atom, thereby influencing its shielding and chemical shift. modgraph.co.uklibretexts.org For instance, the carbon atom directly attached to the fluorine (C-2) would be expected to show a large downfield shift, while the carbons bearing bromine atoms (C-3 and C-4) would also be significantly deshielded. ucl.ac.uk The chemical shift of the carboxylic carbon (–COOH) is characteristically found at very low field (typically 165-185 ppm).

Table 1: Estimated ¹³C NMR Chemical Shift Ranges for Substituted Benzenes This table provides general, illustrative ranges for substituent effects and not specific calculated values for the title compound.

Carbon Position Substituent Typical Chemical Shift (ppm)
C-COOH Carboxylic Acid 165 - 185
C-F Fluorine 160 - 168
C-Br Bromine 110 - 125

Data compiled from general principles of NMR spectroscopy.

Vibrational Spectra Simulations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Theoretical simulations of these spectra can be performed using quantum chemical calculations, typically at the DFT level (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)). nih.govresearchgate.net These calculations yield harmonic vibrational frequencies, which are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes would include:

O-H Stretch: A broad band in the IR spectrum, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid group.

C=O Stretch: A very strong, sharp absorption in the IR spectrum, expected around 1700 cm⁻¹, corresponding to the carbonyl group of the acid.

C-F Stretch: A strong band, typically found in the 1250-1000 cm⁻¹ range.

C-Br Stretch: These vibrations occur at lower frequencies, usually in the 680-515 cm⁻¹ range.

Benzene Ring Modes: Several bands corresponding to C-C stretching within the ring (around 1600-1450 cm⁻¹) and C-H bending vibrations. researchgate.net

Simulations can help in the precise assignment of each band in an experimental spectrum to a specific molecular motion. brehm-research.denih.gov

Table 2: Predicted Characteristic Vibrational Frequencies This table presents expected frequency ranges for the functional groups and does not represent specific calculated values.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 2500 - 3300
Carbonyl C=O Stretch 1680 - 1720
Phenyl C=C Stretch 1450 - 1600
Fluoro C-F Stretch 1000 - 1250

Data compiled from standard vibrational frequency correlation tables.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is primarily defined by the rotation of the carboxylic acid group relative to the benzene ring. Computational studies on related 2-fluorobenzoic acids suggest the presence of a significant intramolecular hydrogen bond between the carboxylic proton and the ortho-fluorine atom (O-H···F). nih.govnih.gov This interaction provides substantial stabilization to the conformer where the carboxylic acid group is planar with the ring, locking it into a specific orientation. nih.gov

In the solid state, benzoic acids commonly form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. iucr.orgnih.gov This creates a characteristic eight-membered ring motif denoted as R²₂(8) in graph-set notation. It is highly probable that this compound would adopt such a dimeric structure. Beyond this primary interaction, other weaker intermolecular forces, such as halogen bonding (C-Br···O or C-Br···Br) and π-π stacking between the aromatic rings, may also play a role in stabilizing the crystal lattice.

Substituent Effects and Aromaticity Studies

The degree of aromaticity can be quantified computationally using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the degree of bond length equalization around the ring. researchgate.net Another common method is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring; a more negative NICS value typically indicates higher aromaticity. researchgate.net

For this compound, the strong cumulative electron-withdrawing nature of the three halogen atoms is expected to decrease the π-electron density of the ring. researchgate.net Computational studies on polysubstituted benzenes have shown that such substitution generally leads to a reduction in aromaticity compared to the parent unsubstituted molecule. researchgate.netdntb.gov.ua Therefore, the aromatic character of the benzene ring in the title compound is predicted to be lower than that of benzoic acid itself.

Applications of 3,4 Dibromo 2 Fluorobenzoic Acid in Advanced Organic Synthesis and Materials Science

Building Block for Complex Aromatic Systems

The presence of two bromine atoms on the aromatic ring of 3,4-dibromo-2-fluorobenzoic acid makes it an ideal substrate for sequential cross-coupling reactions. The differential reactivity of the bromine atoms, influenced by the electronic effects of the adjacent fluorine and carboxylic acid groups, can potentially be exploited for selective functionalization.

One of the most powerful methods for constructing complex aromatic systems from halogenated precursors is the Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.com This palladium-catalyzed reaction forms a new carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. youtube.com Given its structure, this compound can undergo double Suzuki coupling reactions to introduce two different aryl or heteroaryl groups, leading to the formation of highly substituted biaryl or polyaryl systems. nih.gov Such reactions are fundamental in synthesizing molecules with tailored electronic and steric properties.

The general reaction scheme for a double Suzuki coupling is shown below:

Reaction Scheme: Double Suzuki Coupling of a Dibromo Aromatic Compound

Step 1: Monosubstitution Ar(Br)2 + R1-B(OH)2 --(Pd catalyst, Base)--> Ar(Br)(R1) + HBr + B(OH)3 Step 2: Disubstitution Ar(Br)(R1) + R2-B(OH)2 --(Pd catalyst, Base)--> Ar(R1)(R2) + HBr + B(OH)3

(Where Ar(Br)2 represents the dibrominated aromatic core, and R1 and R2 are different organic moieties)

This step-wise approach allows for the controlled assembly of complex, non-symmetrical aromatic structures that are pivotal in various fields, including the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and pharmaceutical compounds. The reaction conditions, such as the choice of palladium catalyst, ligand, and base, can be fine-tuned to control the selectivity and yield of the products. rsc.orgrsc.org

Precursor for Advanced Fluorinated Molecules and Materials

Fluorinated organic molecules are of immense interest due to the unique properties conferred by the fluorine atom, including high thermal stability, altered electronic characteristics, and enhanced metabolic stability in pharmaceuticals. rsc.org this compound is a valuable starting material for introducing a fluorinated benzoic acid moiety into larger, more complex molecular architectures.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.govnih.gov The properties of a MOF, such as its pore size, stability, and functionality, are directly determined by the choice of the metal and the organic ligand. ossila.comrsc.org Carboxylic acids are among the most common functional groups used in ligands for MOF synthesis. nih.gov

This compound, possessing a carboxylic acid group, is a suitable candidate for designing functional MOF ligands. nih.gov The carboxylate group can coordinate with metal centers to form the framework structure, while the bromo and fluoro substituents on the aromatic ring can be used to tune the properties of the resulting MOF. scispace.com For instance, the polar C-F bond can influence the interactions of the MOF with guest molecules, and the bromine atoms can serve as sites for post-synthetic modification, allowing for the introduction of further functionalities after the MOF has been assembled.

Table 1: Potential of this compound as a MOF Ligand

Feature Role in MOF Structure Potential Advantage
Carboxylic Acid Group Primary binding site for metal ions/clusters to form the framework. nih.gov Enables the formation of stable coordination bonds, a prerequisite for MOF construction.
Fluorine Atom Lines the pores of the MOF, modifying the surface properties. rsc.org Can enhance selectivity for gas separation or serve as a recognition site for specific molecules.

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. rsc.org The molecular structure of a compound, particularly its shape and polarity, dictates its liquid crystalline behavior. Fluorine atoms are often incorporated into liquid crystal molecules to manipulate their physical properties, such as dielectric anisotropy (Δε) and viscosity. rsc.org

The incorporation of fluorine often leads to a lower melting point and a suppression of unwanted smectic phases. researchgate.net The high polarity of the C-F bond can significantly influence the dielectric anisotropy, which is a critical parameter for display applications. rsc.orgresearchgate.net this compound can serve as a key building block for new liquid crystalline materials. By esterifying the carboxylic acid with various alcohol-containing mesogenic (liquid crystal-forming) units, new materials can be synthesized. The fluorine atom's position on the benzene (B151609) ring would create a strong dipole moment perpendicular to the main axis of the molecule, which is a strategy often used to induce negative dielectric anisotropy, a property required for technologies like vertically aligned (VA) displays. beilstein-journals.org

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Similarly, aryl halides are versatile intermediates in the synthesis of pharmaceuticals. This compound combines these features, making it a valuable starting point for the synthesis of novel APIs and other bioactive compounds. nih.govnih.gov

The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, or hydrazides, which are common motifs in biologically active molecules. researchgate.netmdpi.com The bromine atoms can be replaced through cross-coupling reactions to build the complex carbon skeletons often found in modern pharmaceuticals. researchgate.net

For example, similar fluorinated benzoic acids have been used to create hydrazide-hydrazone derivatives that exhibit significant antimicrobial activity. researchgate.net A similar synthetic pathway could be envisioned for this compound to explore new classes of potential therapeutic agents.

Fluorinated amino acids and their derivatives are important targets in drug discovery as they can act as enzyme inhibitors or be incorporated into peptides to modify their structure and function. psu.edumdpi.com The synthesis of complex, unnatural amino acids often involves multi-step sequences starting from functionalized aromatic precursors. nih.gov

This compound can be envisioned as a precursor for novel fluorinated amino compounds. For instance, a synthetic route could involve the conversion of the carboxylic acid to an amine via a Curtius or Hofmann rearrangement, followed by further modifications. Alternatively, the aromatic ring could be coupled to an amino acid scaffold. Copper-catalyzed aminofluorination reactions of alkenes represent a modern approach to creating β-fluoroalkylamines, highlighting the importance of developing routes to diverse fluorinated amine structures. nih.gov The unique substitution pattern of this compound offers a platform for creating highly decorated fluorinated amino compounds for biological evaluation.

The development of molecular probes for imaging techniques like Positron Emission Tomography (PET) is a crucial area of research in diagnostics. The radioisotope fluorine-18 (B77423) (¹⁸F) is widely used for this purpose due to its favorable decay characteristics. frontiersin.org Designing molecules that can be readily labeled with ¹⁸F is therefore of high importance.

Precursors for Active Pharmaceutical Ingredients (APIs) and Bioactive Compounds

Role in the Synthesis of Agrochemicals

The development of novel agrochemicals often relies on the use of highly functionalized building blocks to create complex molecules with desired biological activities. Halogenated benzoic acids are a well-established class of intermediates in the synthesis of herbicides, fungicides, and insecticides. The presence of halogen atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes.

Although direct examples of the use of this compound in commercial agrochemicals are not readily found, its structure is analogous to other halogenated benzoic acids that are precursors to active ingredients. For instance, the combination of bromine and fluorine atoms can be leveraged to introduce specific functionalities or to modulate the electronic properties of the benzene ring, which is a critical aspect in the design of modern pesticides.

The carboxyl group of this compound can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides. These transformations are fundamental steps in the construction of more complex agrochemical candidates. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, known for its ability to enhance metabolic stability and binding interactions, is a desirable feature in many agrochemical designs.

Further Derivatization for Specialized Applications

The unique substitution pattern of this compound makes it a versatile scaffold for the synthesis of a wide range of derivatives with potential applications in materials science and other specialized fields. The reactivity of the different positions on the aromatic ring allows for selective modifications, leading to novel compounds with tailored properties.

In the realm of materials science, fluorinated and brominated aromatic compounds are of significant interest for the development of liquid crystals, polymers with high thermal stability and low flammability, and organic light-emitting diodes (OLEDs). The derivatization of this compound could lead to the formation of monomers for polymerization reactions or core structures for liquid crystalline materials.

The following table outlines potential derivatization reactions of this compound and the classes of compounds that could be synthesized, highlighting its potential as a versatile building block.

Starting MaterialReagent(s)Reaction TypePotential Product Class
This compoundThionyl chloride (SOCl₂)Acyl-Halogen Substitution3,4-Dibromo-2-fluorobenzoyl chloride
This compoundAlcohol, Acid catalystEsterificationAlkyl 3,4-dibromo-2-fluorobenzoate
This compoundAmine, Coupling agentAmidationN-substituted 3,4-dibromo-2-fluorobenzamide
This compoundBoronic acid, Palladium catalystSuzuki CouplingPhenyl-substituted 2-fluorobenzoic acid derivatives
This compoundAlkyne, Palladium/Copper catalystSonogashira CouplingAlkynyl-substituted 2-fluorobenzoic acid derivatives

These derivatization pathways underscore the synthetic utility of this compound. While direct applications may not be widely reported, its potential as a key intermediate for accessing novel and complex molecules for a variety of advanced applications is clear. Further research into the reactivity and properties of its derivatives could unlock new opportunities in both agrochemical and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,4-Dibromo-2-fluorobenzoic acid, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via bromination and fluorination of benzoic acid derivatives. A common approach involves diazotization of substituted toluenes followed by fluorination using tetrafluoroborate, as seen in analogous syntheses of structurally similar bromo-fluoro benzoic acids . Optimizing reaction conditions (e.g., temperature, stoichiometry of brominating agents like dibromohydantoin) is critical to minimize side reactions such as over-bromination. Industrial-scale methods emphasize catalytic systems to enhance selectivity and yield .

Q. How can researchers ensure the purity of this compound after synthesis?

  • Methodological Answer : Purification typically involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials or byproducts. Advanced techniques like column chromatography with silica gel or preparative HPLC may be employed for high-purity requirements (>97%). Analytical methods such as NMR (¹H/¹³C) and mass spectrometry are essential for verifying purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its halogenated aromatic structure, the compound may pose inhalation and skin irritation risks. Researchers should use fume hoods, nitrile gloves, and protective eyewear. Storage in sealed containers under inert atmospheres (e.g., nitrogen) prevents degradation. Refer to SDS guidelines for halogenated aromatics, which recommend neutralization of waste with alkaline solutions before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved during structural characterization?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or residual impurities. Cross-validate data using multiple techniques:

  • ¹⁹F NMR to confirm fluorine positioning .
  • X-ray crystallography for unambiguous structural determination.
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
    Contradictions in literature data often stem from differences in synthetic routes or analytical conditions, necessitating rigorous replication of protocols .

Q. What strategies can optimize the regioselectivity of bromination in the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., trifluoromethyl) to control bromine placement .
  • Lewis acid catalysts (e.g., FeBr₃) to enhance electrophilic substitution at specific positions.
  • Computational modeling (DFT calculations) to predict reactive sites based on electron density maps.
    Comparative studies of substituent effects in analogous compounds (e.g., 4-Bromo-2,3-difluorobenzoic acid) provide insights into reaction pathways .

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine and fluorine groups deactivate the aromatic ring, reducing nucleophilic substitution rates. However, these groups enhance stability in Suzuki-Miyaura couplings. Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling with aryl boronic acids.
  • Solvent systems : Use DMF or THF at elevated temperatures (80–100°C) to overcome kinetic barriers.
  • Protection of the carboxylic acid group (e.g., esterification) to prevent coordination with metal catalysts .

Q. What computational methods are effective for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., enzymes involved in inflammation) using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Correlate substituent patterns (e.g., bromine/fluorine ratios) with bioactivity data from analogous compounds (e.g., 3,4-Difluoro-2-hydroxyphenylacetic acid).
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties, guiding lead optimization .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 195–223°C) arise from differences in purity, polymorphic forms, or measurement techniques. Standardize procedures by:

  • Using differential scanning calorimetry (DSC) for precise determination.
  • Comparing results with NIST reference data for halogenated benzoic acids .
  • Reporting solvent used for recrystallization, as solvent inclusion can alter melting behavior .

Application-Oriented Questions

Q. How can this compound serve as a precursor in material science applications?

  • Methodological Answer : Its halogenated structure enables:

  • Coordination polymers : React with transition metals (e.g., Cu, Zn) to form MOFs with tailored porosity.
  • Liquid crystals : Incorporate into mesogenic cores to modulate phase transitions.
  • Surface functionalization : Carboxylic acid group allows covalent attachment to nanoparticles (e.g., Au, SiO₂) for sensor development .

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3,4-Dibromo-2-fluorobenzoic acid
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.